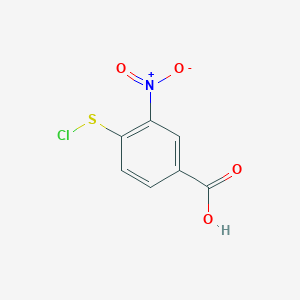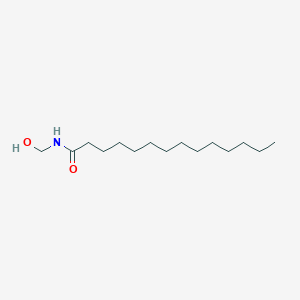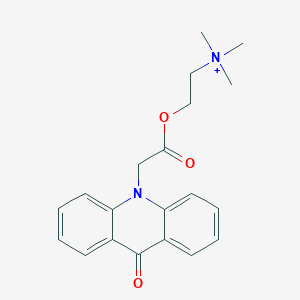
Cscma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cscma, also known as Cesium Carbonate, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used in various applications such as catalysts, organic synthesis, and as a reagent in analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Cscma has been used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This compound has also been used as a reagent in analytical chemistry, such as the determination of calcium in milk samples. Additionally, this compound has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a base.
Wirkmechanismus
The mechanism of action of Cscma is not well understood, but it is believed to act as a base in many reactions. This compound can deprotonate various compounds, such as alcohols and carboxylic acids, which can lead to the formation of new compounds. Additionally, this compound can act as a nucleophile in many reactions, such as the synthesis of esters.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not considered harmful to humans or animals. It is important to note that this compound should be handled with care, as it can cause skin irritation and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
Cscma has several advantages for lab experiments, such as its ability to act as a base and its solubility in water and ethanol. However, this compound has some limitations, such as its low stability in air and moisture. Additionally, this compound can react with acidic compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of Cscma in scientific research. One area of interest is the use of this compound in the synthesis of MOFs for various applications, such as gas storage and separation. Additionally, this compound could be used as a catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. It has several applications, such as a catalyst in organic synthesis and as a reagent in analytical chemistry. This compound has low toxicity and is not considered harmful to humans or animals. However, it should be handled with care due to its potential to cause skin irritation and eye damage. There are several future directions for the use of this compound in scientific research, such as the synthesis of MOFs and the use of this compound as a catalyst.
Synthesemethoden
Cscma can be synthesized by the reaction between cesium hydroxide and carbon dioxide. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The purity of the this compound can be improved by recrystallization and purification techniques.
Eigenschaften
| 108119-59-1 | |
Molekularformel |
C20H23N2O3+ |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(9-oxoacridin-10-yl)acetyl]oxyethyl]azanium |
InChI |
InChI=1S/C20H23N2O3/c1-22(2,3)12-13-25-19(23)14-21-17-10-6-4-8-15(17)20(24)16-9-5-7-11-18(16)21/h4-11H,12-14H2,1-3H3/q+1 |
InChI-Schlüssel |
GKHHMYOLLHIVML-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Synonyme |
cholinium 9-oxo-10-acridineacetate cholinium 9-oxo-10-acridineacetate chloride CSCMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


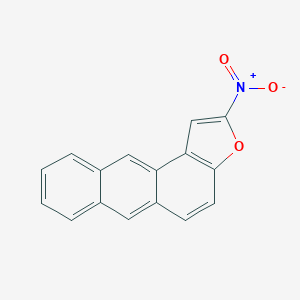
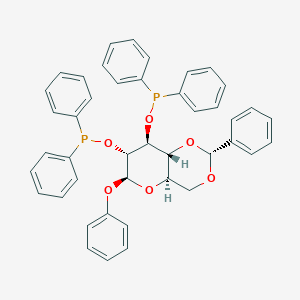
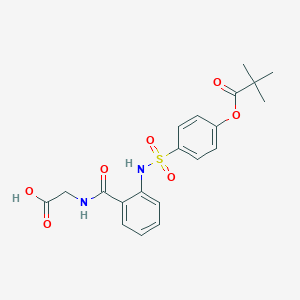
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)

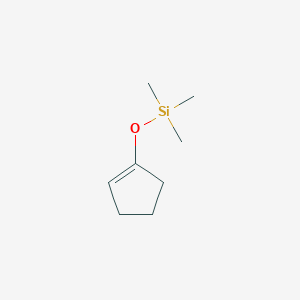
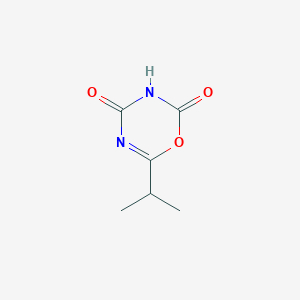
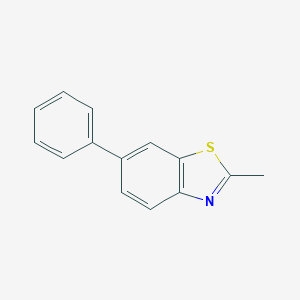

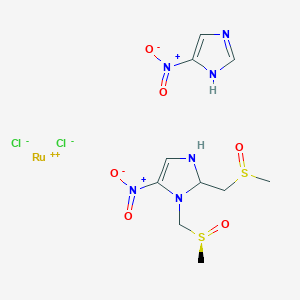
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

